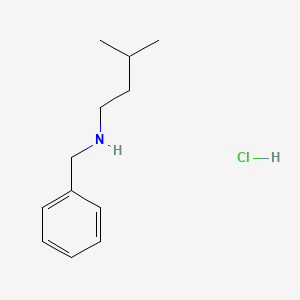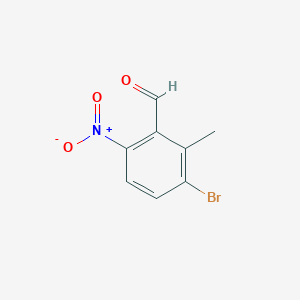
1-(benzylsulfanyl)-3-(chloromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylsulfanyl)-3-(chloromethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzylsulfanyl group and a chloromethyl group
Wirkmechanismus
Target of Action
Similar compounds, such as chlorobenzene and methyl chloride, are known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, in the presence of a Lewis acid catalyst, methyl chloride can form a reactive, electrophilic methenium ion, which can then interact with the π system of the benzene ring of chlorobenzene .
Biochemical Pathways
Benzene, a structurally similar compound, is known to be metabolized in the liver and forms several metabolites that can be toxic to the human body .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds are known to interact with various enzymes and receptors in the body, potentially leading to a variety of physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(benzylsulfanyl)-3-(chloromethyl)benzene . For example, exposure to benzene has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfanyl)-3-(chloromethyl)benzene typically involves the chloromethylation of benzylsulfanylbenzene. This can be achieved through the reaction of benzylsulfanylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzylsulfanyl)-3-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, to form benzylthiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of benzylsulfanyl derivatives with various substituents replacing the chlorine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzylthiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzylsulfanyl)-3-(chloromethyl)benzene has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Benzyl chloride: Similar in structure but lacks the sulfanyl group, making it less versatile in certain reactions.
Benzylsulfanylbenzene: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
Chloromethylbenzene: Similar but lacks the benzylsulfanyl group, affecting its redox properties.
Uniqueness: 1-(Benzylsulfanyl)-3-(chloromethyl)benzene is unique due to the presence of both the benzylsulfanyl and chloromethyl groups, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
123926-49-8 |
|---|---|
Molekularformel |
C14H13ClS |
Molekulargewicht |
248.8 |
Reinheit |
75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




